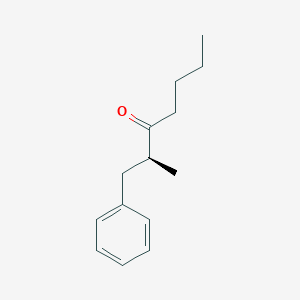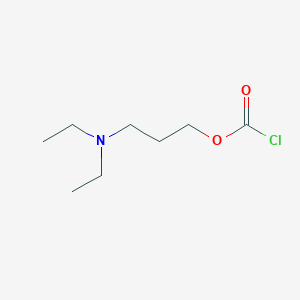
3-(Diethylamino)propyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)propyl carbonochloridate is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of carbonochloridate, featuring a diethylamino group attached to a propyl chain. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Diethylamino)propyl carbonochloridate can be synthesized through the reaction of 3-(diethylamino)propylamine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
3-(Diethylamino)propylamine+Phosgene→3-(Diethylamino)propyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is introduced to 3-(diethylamino)propylamine under controlled temperature and pressure conditions. The process requires stringent safety measures due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)propyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(diethylamino)propyl alcohol and hydrochloric acid.
Condensation reactions: It can react with amines to form ureas and carbamates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Conditions: Reactions often require mild to moderate temperatures and may be catalyzed by bases or acids depending on the desired product.
Major Products
Substituted carbamates: Formed through reactions with alcohols.
Ureas: Formed through reactions with amines.
3-(Diethylamino)propyl alcohol: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)propyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes, such as the synthesis of peptide conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)propyl carbonochloridate involves its reactivity towards nucleophiles. The carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The compound’s reactivity is primarily driven by the electron-withdrawing effect of the carbonochloridate group, which enhances the electrophilicity of the carbon atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
3-(Diethylamino)propylamine: A precursor to 3-(Diethylamino)propyl carbonochloridate, used in various organic syntheses.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both a diethylamino group and a carbonochloridate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
180478-05-1 |
|---|---|
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
3-(diethylamino)propyl carbonochloridate |
InChI |
InChI=1S/C8H16ClNO2/c1-3-10(4-2)6-5-7-12-8(9)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
WBQSQVIWBRQJOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


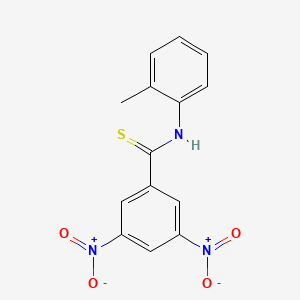
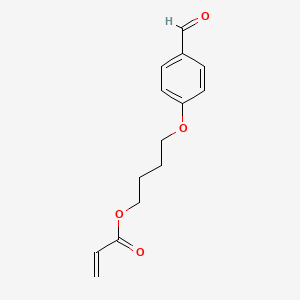

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
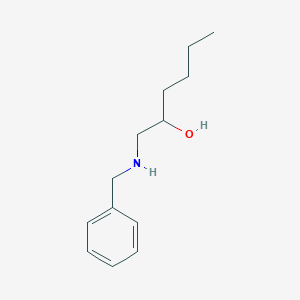

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
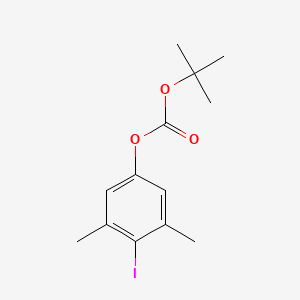
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
